molecular formula C11H14N2O B13638687 (R)-2-Amino-1-(isoindolin-2-yl)propan-1-one

(R)-2-Amino-1-(isoindolin-2-yl)propan-1-one

Cat. No.: B13638687
M. Wt: 190.24 g/mol
InChI Key: ROGSNODZJLQUKG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-1-(isoindolin-2-yl)propan-1-one is a chemical compound with the molecular formula C11H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one typically involves the reaction of isoindoline derivatives with appropriate amino acids or their derivatives. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

Industrial production of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(isoindolin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-Amino-1-(isoindolin-2-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in a biochemical assay or receptor modulation in a pharmacological study.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(isoindolin-2-yl)propan-1-one
  • 3-Bromo-1-(isoindolin-2-yl)propan-1-one
  • 3-(Isoindolin-2-yl)propan-1-amine

Uniqueness

®-2-Amino-1-(isoindolin-2-yl)propan-1-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in research for developing selective and potent compounds for various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(2R)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one

InChI

InChI=1S/C11H14N2O/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1

InChI Key

ROGSNODZJLQUKG-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)N1CC2=CC=CC=C2C1)N

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.